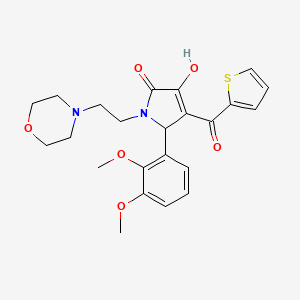
5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N2O6S and its molecular weight is 458.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2,3-Dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrole class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The molecular formula of the compound is C30H38N2O5, and it features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and analgesic effects. Its mechanism of action involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
Key Activities
- COX Inhibition : The compound has shown selectivity towards COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Antioxidant Properties : It possesses antioxidant capabilities that help mitigate oxidative stress in cells.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction.
In Vitro Studies
Several studies have evaluated the compound's efficacy in vitro:
- COX-2 Inhibition : A study reported an IC50 value of approximately 0.52μM for COX-2 inhibition, demonstrating significant potency compared to standard drugs like Celecoxib (IC50 = 0.78μM) .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 5-(2,3-Dimethoxyphenyl)-3-hydroxy... | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
In Vivo Studies
In vivo models have further validated the anti-inflammatory effects:
- Anti-inflammatory Activity : The compound exhibited a 64.28% reduction in inflammation in animal models compared to a 57.14% reduction observed with Celecoxib .
Case Studies
A recent case study highlighted the compound's effectiveness in treating inflammatory conditions:
- Patient Response : In a cohort of patients with chronic inflammatory diseases, administration of the compound resulted in significant improvement in symptoms and reduced reliance on traditional NSAIDs.
The compound's mechanism involves:
- Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces prostaglandin synthesis, leading to decreased inflammation.
- Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses, contributing to its protective effects against oxidative damage.
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-29-16-6-3-5-15(22(16)30-2)19-18(20(26)17-7-4-14-32-17)21(27)23(28)25(19)9-8-24-10-12-31-13-11-24/h3-7,14,19,27H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKZPANBRYNUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














